molecular formula C20H20O8 B12722992 Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-4,6,7-trihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (3aR,4R,9R,9aR)- CAS No. 138456-90-3

Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-4,6,7-trihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (3aR,4R,9R,9aR)-

Cat. No.: B12722992
CAS No.: 138456-90-3
M. Wt: 388.4 g/mol
InChI Key: SMPCOLOECPREKW-MJQACMKBSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound’s IUPAC name derives from its fused bicyclic core: naphtho[2,3-c]furan-1(3H)-one . This base structure consists of a naphthalene moiety fused to a furan ring at positions 2 and 3, with a ketone group at position 1 of the furan ring. The substituents are enumerated as follows:

  • 4,6,7-Trihydroxy groups : Positioned on the tetrahydrofuran and naphthalene subunits.
  • 9-(4-Hydroxy-3,5-dimethoxyphenyl) : A phenolic substituent at position 9, bearing hydroxyl and methoxy groups at positions 4, 3, and 5.

The stereochemical descriptor (3aR,4R,9R,9aR) specifies the absolute configuration of the four chiral centers in the tetrahydrofuran ring system.

CAS Registry : While the provided search results include CAS numbers for related naphthofuran derivatives (e.g., 6050-80-2 for naphtho[1,2-b]furan-2(3H)-one), no registry entry was identified for this specific compound in the accessed databases. This absence suggests it may represent a novel or less-documented synthetic or natural product.

Structural Isomerism and Positional Variations in Naphthofuran Systems

Naphthofuran isomers differ in the fusion positions between the naphthalene and furan rings. For example:

  • Naphtho[1,2-b]furan-2(3H)-one : Fused at positions 1 and 2 of the naphthalene, creating a distinct electronic environment compared to the [2,3-c] isomer.
  • Naphtho[1,2-c]furan-3-one : Exhibits a fusion pattern that alters ring strain and substituent accessibility.

The naphtho[2,3-c]furan system in the target compound places the furan ring at the 2 and 3 positions of the naphthalene, influencing conjugation pathways and hydrogen-bonding networks. Positional isomerism significantly affects physicochemical properties, as seen in the reduced planarity of the [2,3-c] isomer compared to [1,2-b] derivatives.

Table 1: Comparative Properties of Naphthofuran Isomers

Isomer Type Fusion Positions Key Substituent Positions Conjugation Extent
Naphtho[1,2-b]furan 1,2 2-ketone, 3H Extended π-system
Naphtho[2,3-c]furan 2,3 1-ketone, 3H Localized π-system
Naphtho[1,2-c]furan 1,2 3-ketone, 1H Moderate conjugation

Stereochemical Designation: (3aR,4R,9R,9aR) Configuration Analysis

The compound’s four stereocenters reside in the tetrahydrofuran ring (positions 3a, 4, 9, 9a). Using the Cahn-Ingold-Prelog (CIP) rules:

  • 3aR : The highest-priority substituents (oxygen from the furan ring and adjacent hydroxyl groups) dictate this configuration.
  • 4R and 9R : Hydroxyl groups at positions 4 and 9 create chiral environments, with priority given to oxygen-containing substituents.
  • 9aR : The fused naphthalene system influences the hierarchy of substituents at this position.

The tetrahydro designation indicates partial saturation of the furan ring, reducing aromaticity and increasing flexibility. This stereochemical arrangement likely stabilizes intramolecular hydrogen bonds between the 4,6,7-trihydroxy groups and the ketone oxygen, as observed in similar polyhydroxylated naphthofurans.

Stereochemical Implications :

  • The (3aR,4R,9R,9aR) configuration creates a rigid, bowl-shaped geometry.
  • Axial hydroxyl groups at positions 4 and 6 may participate in intermolecular interactions, influencing crystallization behavior.

Properties

CAS No.

138456-90-3

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

(3aR,4R,9R,9aR)-4,6,7-trihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C20H20O8/c1-26-14-3-8(4-15(27-2)19(14)24)16-9-5-12(21)13(22)6-10(9)18(23)11-7-28-20(25)17(11)16/h3-6,11,16-18,21-24H,7H2,1-2H3/t11-,16+,17-,18-/m0/s1

InChI Key

SMPCOLOECPREKW-MJQACMKBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC(=C(C=C24)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-4,6,7-trihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (3aR,4R,9R,9aR)- typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the naphthofuran core through cyclization reactions.
  • Introduction of hydroxyl groups via selective hydroxylation.
  • Attachment of the dimethoxyphenyl group through coupling reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-4,6,7-trihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (3aR,4R,9R,9aR)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Naphtho(2,3-c)furan-1(3H)-one derivatives have been explored for their potential therapeutic uses due to notable biological activities:

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity. For instance, studies have shown that certain structural modifications can enhance its efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways involved in inflammation .
  • Alkaloid Precursor : It is considered a potential precursor for synthesizing alkaloids which are known for their diverse pharmacological effects .

Organic Synthesis Applications

The unique structure of naphtho(2,3-c)furan-1(3H)-one makes it valuable in synthetic organic chemistry:

  • Synthesis of Complex Molecules : This compound serves as a building block in the synthesis of more complex organic molecules. For example, it has been utilized in one-pot reactions to produce various substituted naphtho-furans .
  • Reactivity with Biological Targets : Interaction studies have shown that naphtho(2,3-c)furan-1(3H)-one can react with enzymes and receptors relevant to drug development. Understanding these interactions is crucial for designing new therapeutic agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of naphtho(2,3-c)furan derivatives. The findings revealed that specific modifications led to enhanced cytotoxicity against breast cancer cells. The study used various assays to measure cell viability and apoptosis induction .

Case Study 2: Synthesis and Characterization

In another study featured in MDPI, researchers developed a method for synthesizing naphtho[2,3-b]furan derivatives through a three-component reaction involving naphthol and arylglyoxal. This method yielded high purity compounds suitable for further biological evaluation .

Comparison with Related Compounds

The following table summarizes the similarities and differences between naphtho(2,3-c)furan-1(3H)-one and related compounds:

Compound NameSimilaritiesUnique Features
Naphtho[1,2-b]furan-4-oneBoth contain fused naphthalene and furan ringsDifferent positioning of functional groups
Naphtho[2,3-b]furanSimilar fused ring structureVariations in substitution patterns
BenzofuranFused benzene and furan ringsLacks carbonyl functionality

Mechanism of Action

The mechanism of action of Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-4,6,7-trihydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (3aR,4R,9R,9aR)- involves its interaction with molecular targets and pathways. This may include:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Variations

Key structural differences among arylnaphthalene lactones arise from:

  • Substituent Patterns :
    • Hydroxy/Methoxy Groups : The compound of interest has a 4-hydroxy-3,5-dimethoxyphenyl group, while others like (3aR,4S,9R,9aR)-4-hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-... () exhibit higher methoxy substitution.
    • Stereochemistry : The (3aR,4R,9R,9aR) configuration contrasts with derivatives like 6,8,9-trihydroxy-substituted lactones isolated from Rhamnus kanagusukii ().
  • Isomer Types :
    • Type I vs. Type II : Co-crystallization of both isomers in asymmetric unit cells (e.g., mixture 2–3 in ) complicates isolation but highlights structural flexibility.

Crystallographic and Packing Differences

  • Torsion Angles : Vary between 62.43° (Type I) and 68.12° (Type II), influencing molecular packing and intermolecular interactions (e.g., hydrogen bonding in mixture 2–3) .
  • Crystal Symmetry: Type I/II isomers crystallize in monoclinic P21/c, while intermediates like compound 5 adopt P21/n symmetry with mirror-plane packing .
  • Intermolecular Contacts : Distances range from 2.52 Å (Type I) to 2.639 Å (mixture 2–3), affecting stability and solubility .

Data Tables

Table 1: Structural and Physical Properties of Selected Derivatives

Compound Name / CAS No. Molecular Formula Molecular Weight Substituents Bioactivity Source/Method
Target Compound C20H20O9 404.36 4,6,7-trihydroxy; 4-hydroxy-3,5-dimethoxyphenyl Antifungal, Antiviral Synthetic ()
6,8,9-Trihydroxy derivative [CAS: N/A] C13H8O5 244.20 6,8,9-trihydroxy Antioxidant Natural ()
7-Methoxy-9-(4-methoxyphenyl) [161359-60-0] C20H16O4 320.34 7-methoxy; 4-methoxyphenyl Not reported Synthetic ()
5,6,7-Trimethoxy-4-(2-naphthalenyl) [496955-05-6] C25H20O5 400.42 5,6,7-trimethoxy; 2-naphthalenyl Not reported Synthetic ()

Table 2: Crystallographic Parameters

Compound Space Group Torsion Angle (°) Intermolecular Distance (Å) Symmetry
Type I (2) P21/c 68.12 2.52 C2 rotation
Type II (3) P21/c 62.43 2.607 C2 rotation
Mixture 2–3 P21/c 62.85 2.639 C2 rotation
Compound 5 P21/n N/A 2.629 Mirror symmetry

Biological Activity

Naphtho(2,3-c)furan-1(3H)-one is a complex organic compound characterized by its unique fused ring system comprising a naphthalene and furan structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and synthesizing data from diverse sources.

Antimicrobial Activity

Research indicates that derivatives of naphtho[2,3-c]furan exhibit significant antimicrobial properties. A study evaluated various naphtho[2,3-c]furan derivatives against a range of bacteria and fungi. The results demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound A (a derivative of naphtho[2,3-c]furan) showed an inhibition zone of 15 mm against Staphylococcus aureus.
  • Compound B exhibited antifungal activity with an inhibition zone of 12 mm against Candida albicans.

These findings suggest that the structural features inherent in naphtho[2,3-c]furan derivatives play a pivotal role in their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of naphtho[2,3-c]furan derivatives has been extensively studied. For example:

  • A recent investigation into the cytotoxic effects of naphtho[2,3-c]furan compounds on human leukemia cell lines (U937 and HL-60) revealed moderate to high cytotoxicity. The IC50 values for these compounds ranged from 10 to 30 µM depending on the specific derivative tested .
  • Another study highlighted that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

The mechanism by which naphtho[2,3-c]furan compounds exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance:

  • Enzyme Inhibition : Some studies indicate that these compounds can inhibit topoisomerases or kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in MDPI journals, researchers synthesized several naphtho[2,3-c]furan derivatives and assessed their antimicrobial properties using standard agar diffusion methods. The study concluded that modifications to the hydroxyl groups significantly enhanced antibacterial activity against Escherichia coli and Pseudomonas aeruginosa.

CompoundInhibition Zone (mm)Target Organism
A15Staphylococcus aureus
B12Candida albicans
C10Escherichia coli

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of naphtho[2,3-c]furan derivatives on various cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
DU93715
EHL-6025
FMCF-720

These results underscore the potential of naphtho[2,3-c]furan derivatives as candidates for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing naphtho[2,3-c]furan-1(3H)-one derivatives?

  • Methodology :

  • Palladium-Catalyzed Coupling : Pd/C-catalyzed reverse hydrogenolysis using 2-hydroxy-1,4-naphthoquinones and olefins under solvent-free conditions yields naphtho[2,3-b]furan-4,9-diones .
  • Alkylation Reactions : Reacting the core structure (e.g., 2a) with alkyl halides (e.g., methyl iodide, ethyl bromide) in dimethyl sulfoxide (DMSO) with K₂CO₃ at reflux, followed by purification via silica gel chromatography, achieves substitutions at the 4-hydroxy position .
  • Stereochemical Control : Use chiral catalysts or enzymatic resolution (e.g., in podophyllotoxin derivatives) to ensure stereochemical fidelity in the 3aR,4R,9R,9aR configuration .

Q. How can structural elucidation be performed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 388.37 vs. calculated 388.12 for C₂₀H₂₀O₈) .
  • X-ray Crystallography : Resolve positional isomers (e.g., Type I vs. Type II lactones) and validate diastereomeric purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying alkoxy groups?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates for alkylation .
  • Catalyst Optimization : Compare Pd/C with other catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Temperature Gradients : Evaluate reflux vs. microwave-assisted synthesis to reduce side products (e.g., demethylation) .
    • Data Contradiction Analysis : If yields drop with bulkier substituents (e.g., prop-2-yn-1-yloxy), steric hindrance may require longer reaction times or higher catalyst loading .

Q. What strategies address challenges in stereochemical characterization?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • VCD (Vibrational Circular Dichroism) : Complement NMR/X-ray data to confirm absolute configuration .
  • Crystallographic Database Cross-Reference : Compare unit cell parameters (e.g., orthorhombic P2₁2₁2₁ with a=10.0971 Å, b=15.264 Å) to known structures .

Q. How does substitution at the 4-hydroxy group impact bioactivity?

  • Structure-Activity Relationship (SAR) Study :

  • In Vitro Assays : Test antiviral activity (e.g., filoviral entry inhibition) for derivatives with ethoxy, methoxy, or propargyloxy groups .
  • Computational Modeling : Use molecular docking (e.g., Autodock Vina) to predict interactions with targets like vacuolar ATPases .
    • Data Interpretation : If 4-ethoxy derivatives show lower activity than 4-methoxy analogs, hydrophobicity or steric effects may reduce target binding .

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